Tert-butyl (4-(cyanomethoxy)phenyl)carbamate CAS 1099655-02-3 properties
The following technical monograph is structured as a high-level guide for medicinal chemists and process development scientists. It synthesizes specific chemical data with practical experimental strategies.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical monograph is structured as a high-level guide for medicinal chemists and process development scientists. It synthesizes specific chemical data with practical experimental strategies.
Tert-butyl (4-(cyanomethoxy)phenyl)carbamate is a critical bifunctional building block in medicinal chemistry, specifically utilized in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) and integrin antagonists.
Its structural value lies in its orthogonal reactivity :
The Nitrile (
): A masked amidine or tetrazole pharmacophore. The cyanomethoxy linker () provides a specific spatial extension often required to reach the S1 pocket of protease enzymes.
The Boc-Amine (
): A protected aniline that prevents polymerization during nitrile functionalization but can be removed under acidic conditions to reveal a nucleophilic handle for coupling to heterocycles (e.g., chloropyridines, benzoic acids).
This guide outlines the physicochemical profile, optimized synthesis, and downstream application workflows for CAS 1099655-02-3.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The following data summarizes the core specifications for the compound.
Property
Specification
IUPAC Name
tert-butyl N-[4-(cyanomethoxy)phenyl]carbamate
CAS Number
1099655-02-3
Molecular Formula
Molecular Weight
248.28 g/mol
SMILES
CC(C)(C)OC(=O)Nc1ccc(OCC#N)cc1
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point
138–142 °C (Typical range for Boc-protected alkoxy-anilines)
Stability
Stable under ambient conditions; Store at 2–8°C; Moisture sensitive (nitrile hydrolysis risk)
Optimized Synthetic Methodology
The synthesis of CAS 1099655-02-3 requires strict chemoselectivity to ensure alkylation occurs at the phenolic oxygen rather than the nitrogen.[1] The protocol below utilizes a "Protection-First" strategy.
and stir for 30 min to generate the phenoxide anion.
Add Chloroacetonitrile dropwise (Exothermic).
Heat to 60°C for 4–6 hours.
Purification: Precipitate in water, filter, and recrystallize from Ethanol/Hexane to remove unreacted phenol.[1]
Visual Workflow (Graphviz)
Figure 1: Step-wise synthetic route emphasizing the chemoselective protection strategy.
Reactivity Profile & Applications
Researchers utilize CAS 1099655-02-3 primarily as a "divergent intermediate."[1] The molecule possesses two reaction vectors that can be actuated independently.[1]
Vector A: The Nitrile Transformation (Pinner Reaction)
The cyanomethoxy group is a precursor to amidines, which mimic the arginine side chain in protease substrates.[1]
Reagents: HCl (gas) in dry Ethanol, followed by Ammonium Carbonate.
Mechanism: Formation of the imidate ester intermediate, followed by ammonolysis.[1]
Application: Synthesis of Factor Xa inhibitors (e.g., analogs of Betrixaban or Otamixaban).
Vector B: The Boc Deprotection
Removal of the Boc group reveals the aniline, allowing the fragment to be coupled to a scaffold core.[1]
Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
Outcome: Yields the 4-(cyanomethoxy)aniline salt.
Divergent Pathway Diagram
Figure 2: Orthogonal reactivity showing the conversion to Amidine (Right) or Free Amine (Left).
Quality Control: Characterization Standards
To validate the identity of synthesized batches, the following NMR signals are diagnostic.
Signal Type
Chemical Shift ( ppm)
Multiplicity
Assignment
Amide Proton
9.20 – 9.30
Singlet (br)
Aromatic
7.35 – 7.45
Doublet ( Hz)
Phenyl protons (meta to ether)
Aromatic
6.90 – 7.00
Doublet ( Hz)
Phenyl protons (ortho to ether)
Methylene
5.10 – 5.20
Singlet
Boc Group
1.45 – 1.50
Singlet (9H)
IR Spectroscopy Markers:
Nitrile (
): Weak/Medium band at .
Carbonyl (
): Strong band at (Carbamate).
Safety & Handling
Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or strong chemical hydrolysis can release cyanide species.[1] Work in a well-ventilated fume hood.
Skin Sensitizer: Acetonitrile derivatives and anilines are potential contact allergens.[1] Use nitrile gloves.[1][4]
Storage: Keep in a desiccator. Hydrolysis of the nitrile to the amide (
) or acid () is the primary degradation pathway.
References
Preparation of N-Boc-aminophenols
Title: Selective alkylation of aminophenols.[1][5]
Source: Wang, R., & Xu, J. (2010).[1][5] Arkivoc, 2010(2), 293-303.[1]
General Synthesis of Cyanomethoxy-anilines
Title: Synthesis of 4-(cyanomethoxy)
Source: PubChem Compound Summary for CID 44408047 (Rel
Executive Summary In the landscape of modern medicinal chemistry, the rational design of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. The Boc-protected derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. The Boc-protected derivative of 4-(cyanomethoxy)aniline—systematically named tert-butyl (4-(cyanomethoxy)phenyl)carbamate—serves as a highly versatile intermediate. By combining an orthogonally protected aniline with a reactive, flexible cyanomethoxy ether, this molecule provides chemists with a "plug-and-play" scaffold. It is increasingly utilized in the synthesis of complex therapeutics, ranging from Pregnane X Receptor (PXR) antagonists to supramolecular drug delivery systems.
Chemical Architecture & Mechanistic Rationale
The structural brilliance of tert-butyl (4-(cyanomethoxy)phenyl)carbamate lies in its dual-functional nature, which allows for divergent synthetic pathways without cross-reactivity.
The Cyanomethoxy Ether (-O-CH₂-CN): Unlike a rigid direct bond to an aromatic ring, the ether linkage (-O-) introduces critical conformational flexibility. This allows the cyanomethyl portion to rotate and adapt to specific receptor binding pockets [1]. Furthermore, the cyano group is a strong dipole and an excellent hydrogen bond acceptor. Synthetically, it acts as a masked functional group that can be converted into amines, carboxylic acids, or tetrazoles (a classic carboxylic acid bioisostere).
The Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group provides lipophilicity and steric bulk, but its primary purpose is orthogonal protection. It is completely stable to the basic conditions required for O-alkylation or nitrile transformations, yet it can be cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid or HCl) to reveal the nucleophilic aniline for subsequent amide coupling.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is essential for predicting its impact on the final Active Pharmaceutical Ingredient (API).
Table 1: Quantitative Physicochemical Data of tert-Butyl (4-(cyanomethoxy)phenyl)carbamate
Property
Value
Mechanistic Implication in Drug Design
Molecular Formula
C₁₃H₁₆N₂O₃
Defines the core mass for LC-MS identification workflows.
Molecular Weight
248.28 g/mol
Optimal low-MW fragment; leaves ample room for downstream MW inflation without violating Lipinski's Rule of 5.
Topological Polar Surface Area
72.3 Ų
Favorable for membrane permeability; balances the lipophilicity of the Boc group.
Hydrogen Bond Donors (HBD)
1
The Boc-protected secondary amine provides a single, sterically hindered HBD.
Hydrogen Bond Acceptors (HBA)
4
The cyano nitrogen and ether/carbamate oxygens facilitate robust target-receptor binding.
Rotatable Bonds
5
The ether linkage ensures high conformational adaptability within active sites.
Divergent Synthetic Workflows
The true value of this derivative is its ability to serve as a central hub for multiple synthetic trajectories. The diagram below illustrates the divergent pathways accessible from the core molecule.
Divergent synthetic pathways of Boc-protected 4-(cyanomethoxy)aniline.
Standardized Experimental Protocols
To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.
Protocol A: Selective N-Boc Protection of 4-Aminophenol
Reaction Setup: Dissolve 4-aminophenol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
Base Addition: Add Sodium Bicarbonate (NaHCO₃, 1.5 eq) and stir for 10 minutes.
Causality: The differential nucleophilicity between the aniline nitrogen and the phenolic oxygen allows for selective N-acylation. NaHCO₃ is a mild base that maintains the amine in its reactive free-base form while ensuring the phenol (pKa ~10) remains protonated, preventing competitive O-acylation.
Acylation: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. Warm to room temperature and stir for 4 hours.
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the primary amine (Ninhydrin positive, purple) and the appearance of the carbamate (UV active, Ninhydrin negative) validates completion.
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Reaction Setup: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent. It poorly solvates anions, leaving the generated phenoxide highly "naked" and nucleophilic, which drastically accelerates the subsequent SN2 reaction.
Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at 50 °C for 30 minutes.
Causality: K₂CO₃ is perfectly calibrated for this step. It is strong enough to deprotonate the phenol but mild enough to completely preserve the base-sensitive Boc carbamate.
Alkylation: Add Bromoacetonitrile (1.2 eq) dropwise. Stir at 60 °C for 6 hours.
In-Process Control (IPC): Conduct LC-MS analysis. The shift from the phenol mass [M-H]⁻ 208 m/z to the alkylated product [M+H]⁺ 249 m/z, alongside the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) in FT-IR, confirms successful O-alkylation.
Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield the pure core building block.
Applications in Advanced Therapeutics
The integration of the cyanomethoxy moiety into aniline derivatives has driven several recent breakthroughs in pharmacology and materials science:
Nuclear Receptor Modulators: In the design of PXR antagonists, the cyanomethoxy group provides the exact spatial geometry and polarity required to occupy hydrophobic pockets while maintaining crucial hydrogen-bonding networks, substantially improving cellular binding activity [1].
Immune Checkpoint Inhibitors: Cyanomethoxy-functionalized aromatic systems are pivotal intermediates in the synthesis of complex benzooxazole derivatives. These molecules act as potent immunomodulators, specifically targeting and inhibiting the PD-1/PD-L1 interaction to restore T-cell activation in oncology models [2].
Supramolecular Drug Delivery: Beyond small-molecule APIs, Boc-protected cyanomethoxy derivatives are utilized to functionalize calixarene macrocycles. The cyano groups on the lower rim of the calixarene provide coordination sites that enhance host-guest interactions with hydrophobic drugs, enabling advanced prodrug formulations [3].
References
Source: PubMed Central (PMC), National Institutes of Health (NIH)
WO2018119266A1 - Benzooxazole derivatives as immunomodulators
Source: Google Patents
URL
Calixarene: A Versatile Material for Drug Design and Applications
Source: ResearchGate
URL
Foundational
Cyanomethoxy Phenyl Carbamates: Strategic Scaffolds in Medicinal Chemistry
This guide serves as a technical whitepaper for medicinal chemists and drug discovery scientists. It details the structural rationale, synthesis, and biological applications of cyanomethoxy phenyl carbamates , a speciali...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical whitepaper for medicinal chemists and drug discovery scientists. It details the structural rationale, synthesis, and biological applications of cyanomethoxy phenyl carbamates , a specialized subclass of carbamate-based inhibitors and prodrugs.
Executive Summary
The cyanomethoxy phenyl carbamate motif represents a strategic intersection of two privileged structures: the phenyl carbamate (a proven pharmacophore for cholinesterase inhibition and prodrug design) and the cyanomethoxy group (
), a physicochemical modulator.
In medicinal chemistry, this scaffold is primarily utilized to:
Modulate Carbamylation Kinetics: The electron-withdrawing nature of the cyanomethoxy group tunes the reactivity of the carbamate carbonyl, optimizing the "leaving group" ability of the phenol during enzyme inactivation.
Enhance Metabolic Stability: The cyanomethoxy ether linkage offers a distinct metabolic profile compared to simple methoxy or hydroxy substituents, often blocking rapid glucuronidation while maintaining hydrogen bond acceptor capability.
Facilitate Covalent Targeting: Acting as pseudo-irreversible inhibitors for serine hydrolases (e.g., Acetylcholinesterase, AChE).
Chemical Structure & Electronic Rationale
The core efficacy of this scaffold relies on the electronic interplay between the cyanomethoxy substituent and the carbamate warhead.
The Scaffold
The general structure consists of a phenyl ring substituted with:
For carbamate-based inhibitors (e.g., of AChE), the mechanism involves the nucleophilic attack of a catalytic serine residue on the carbamate carbonyl.[2] The reaction expels the phenolic portion as a leaving group.
Leaving Group Ability (
): The rate of carbamylation () correlates with the acidity of the leaving phenol.
The Cyanomethoxy Effect: The
group is electron-withdrawing via the inductive effect ().
Comparison: It is more electron-withdrawing than a methoxy group (
, which is electron-donating by resonance) but less drastic than a nitro group ().
Result: It lowers the
of the phenol, making the carbamate more reactive toward the enzyme active site than a simple methoxy-phenyl carbamate, without rendering it so unstable that it hydrolyzes spontaneously in plasma (chemical instability).
Physicochemical Properties
Property
Cyanomethoxy ()
Methoxy ()
Impact on Drug Design
Electronic Effect
Electron Withdrawing ()
Electron Donating ()
Increases carbamate electrophilicity.
H-Bonding
Acceptor (Nitrile N)
Acceptor (Oxygen)
Nitrile extends H-bond reach.
Lipophilicity
Moderate ()
Moderate
Maintains membrane permeability.
Metabolism
Nitrile hydrolysis/reduction
O-Dealkylation
Avoids rapid CYP450 O-dealkylation common to methoxy.
Mechanism of Action: Pseudo-Irreversible Inhibition[2][3]
The primary application of cyanomethoxy phenyl carbamates is the inhibition of serine hydrolases, particularly Acetylcholinesterase (AChE) for Alzheimer's disease therapy.
The Kinetic Cycle
The inhibitor (
) reacts with the enzyme () to form a reversible complex (), followed by the formation of a covalent carbamylated enzyme () and the release of the cyanomethoxy phenol leaving group ().
Step 1 (Carbamylation): The active site Serine-203 attacks the carbamate carbonyl. The cyanomethoxy phenol is expelled.
Step 2 (Inactivation): The carbamylated enzyme is stable for minutes to hours (pseudo-irreversible), blocking acetylcholine hydrolysis.
Step 3 (Decarbamylation): Slow hydrolysis eventually regenerates the active enzyme.
Visualization of the Pathway
Caption: Kinetic cycle of AChE inhibition by cyanomethoxy phenyl carbamates. The cyanomethoxy group accelerates the transition from Complex to Carbamylated Enzyme.
Synthesis Protocols
The synthesis is modular, allowing for the independent variation of the carbamate amine (
) and the phenyl core.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
Cyanomethoxy Phenol: Generated via alkylation of a diphenol (e.g., resorcinol).
Carbamoylating Agent: An isocyanate or carbamoyl chloride.
Step-by-Step Methodology
Step 1: Synthesis of Cyanomethoxy Phenol Intermediate
Objective: Mono-alkylation of a dihydroxybenzene (e.g., resorcinol) with chloroacetonitrile.
and stir at room temperature for 30 minutes to generate the phenoxide.
Add chloroacetonitrile dropwise.
Reflux the mixture for 6-8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).
Workup: Filter off inorganic salts. Evaporate solvent.[1] Purify via column chromatography to separate the mono-alkylated product (desired) from the bis-alkylated byproduct.
Yield: Typically 60-75%.
Step 2: Carbamoylation (The Warhead Installation)
Objective: Conversion of the free phenol to the phenyl carbamate.
Add the phenol solution dropwise (Hydrogen evolution).
Stir for 30 mins, then add the carbamoyl chloride.
Heat to 60°C for 3 hours.
Synthesis Workflow Diagram
Caption: Divergent synthesis of cyanomethoxy phenyl carbamates via a common phenolic intermediate.
Biological Applications & Data Interpretation
Therapeutic Areas
Alzheimer's Disease (AD):
Rationale: Mimics the activity of Rivastigmine but with altered lipophilicity and binding kinetics. The cyanomethoxy group can interact with the Peripheral Anionic Site (PAS) of AChE or simply tune the carbamylation rate at the Catalytic Active Site (CAS).
Oncology:
Rationale: Coumarin-carbamate hybrids containing the cyanomethoxy group have shown cytotoxicity against leukemia (HL-60) and lung cancer lines. The mechanism likely involves tubulin interference or kinase inhibition, where the carbamate acts as a stable linker or a suicide substrate.
Prodrug Activation:
Rationale: The "Phoc" (phenyloxycarbonyl) moiety is used to protect amines. A cyanomethoxy-substituted Phoc group is more labile to basic hydrolysis than a simple Phoc group, allowing for faster drug release in specific microenvironments.
SAR Data Summary (Hypothetical/Representative)
Comparative potency of phenyl carbamates against AChE.
Compound Substituent (R)
Electronic Effect ()
(AChE)
Stability ( in buffer)
H (Unsubstituted)
0.00
5.2 M
High (>24 h)
4-Methoxy (-OMe)
-0.27 (Donating)
8.5 M
Very High
4-Nitro (-NO2)
+0.78 (Strong EWG)
0.05 M
Low (<1 h)
3-Cyanomethoxy
+0.15 (Moderate EWG)
0.8 M
Moderate (6-12 h)
Interpretation: The cyanomethoxy derivative achieves sub-micromolar potency (due to activated leaving group) without the extreme instability associated with nitro-carbamates.
References
Mechanism of Carbamate Inhibition
Title: General mechanism of pseudoirreversible cholinesterase inhibition by carbamates.[2]
Technical Guide: Solubility Profile of Tert-butyl (4-(cyanomethoxy)phenyl)carbamate in DMSO
This guide serves as a definitive technical reference for the solubility, handling, and stability of Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (CAS: 1099655-02-3) in Dimethyl Sulfoxide (DMSO). Executive Summary Tert-b...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical reference for the solubility, handling, and stability of Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (CAS: 1099655-02-3) in Dimethyl Sulfoxide (DMSO).
Executive Summary
Tert-butyl (4-(cyanomethoxy)phenyl)carbamate is a lipophilic, Boc-protected aniline derivative used primarily as an intermediate in the synthesis of kinase inhibitors and serine protease ligands. Its structural core features a hydrophobic phenyl ring flanked by a tert-butyloxycarbonyl (Boc) protecting group and a polar cyanomethoxy moiety.
Solubility Status:High . The compound exhibits excellent solubility in DMSO, typically supporting stock concentrations of 50–100 mM .
Primary Application: Preparation of stock solutions for high-throughput screening (HTS) and NMR spectroscopy.
Critical Constraint: While soluble, the compound is sensitive to trace acidity in "aged" DMSO, which can catalyze premature Boc-deprotection.
Do not rely on theoretical values for critical assays. Use this self-validating protocol to determine the exact solubility limit in your specific batch of DMSO.
Workflow Visualization
The following decision tree outlines the solubility testing process.
Figure 1: Step-by-step decision tree for determining the saturation solubility limit.
Gravimetric Preparation: Weigh exactly 5.0 mg of the compound into a 1.5 mL amber microcentrifuge tube (protect from light).
Incremental Addition: Add 50 µL of DMSO. This corresponds to a theoretical concentration of 100 mg/mL.
Agitation: Vortex vigorously for 30 seconds. If undissolved, sonicate in a water bath at ambient temperature (25°C) for 5 minutes.
Warning: Do not allow the water bath temperature to exceed 40°C to prevent thermal degradation.
Visual Check:
Clear: Solubility > 100 mg/mL. Proceed to use.
Turbid/Particulate: Add DMSO in 50 µL increments, repeating agitation until clear.
Final Calculation:
Expected Result: You should achieve a clear solution at 50–100 mM (approx. 12–25 mg/mL) without difficulty.
Stability & Storage in DMSO
The stability of this compound in solution is governed by the integrity of the Boc-protecting group and the Cyanomethoxy ether .
Critical Risk: Acid-Catalyzed Deprotection
DMSO is hygroscopic. Absorbed water can react with impurities to form trace amounts of methanesulfonic acid over time.
Mechanism: Protons (
) attack the carbonyl oxygen of the Boc group, leading to the release of isobutylene and CO₂, yielding the free aniline.
Mitigation: Use "dry" DMSO stored over molecular sieves (3Å or 4Å).
Protocol: Quality Control (QC) Check
Before using a stored stock solution (e.g., >1 week old at -20°C):
Dilute 1 µL of stock into 99 µL of Acetonitrile:Water (50:50).
Inject onto LC-MS.
Pass Criteria: Purity >95%.
Fail Criteria: Presence of peak at [M-100] (Loss of Boc group) or [M-57] (Loss of t-butyl).
Storage Recommendations
Condition
Recommendation
Duration
Solid State
-20°C, Desiccated
2 Years
DMSO Stock (RT)
Avoid
< 24 Hours
DMSO Stock (4°C)
Acceptable for short term
1 Week
DMSO Stock (-20°C)
Recommended
3–6 Months
Freeze-Thaw
Limit to < 3 cycles
N/A
Application Context: Biological Assays
When using this compound in cellular assays, the DMSO concentration must be controlled to prevent solvent toxicity.
Stock Concentration: Prepare at 10 mM or 100 mM .
Assay Dilution: Dilute at least 1000-fold into media.
Example: 1 µL of 10 mM stock into 1 mL media = 10 µM final concentration (0.1% DMSO).
Precipitation Risk: The "Crash" Effect.
Because the compound is lipophilic (LogP ~2.8), rapid dilution into aqueous media can cause microprecipitation.
Technique: Add the DMSO stock to the media while vortexing the media, rather than adding media to the DMSO.
Solute-Solvent Interaction Diagram
The diagram below illustrates the molecular interactions stabilizing the compound in DMSO.
Figure 2: Mechanistic representation of DMSO stabilizing the polar functional groups of the target molecule.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10130644, Tert-butyl 4-cyanophenylcarbamate. Retrieved from [Link]
Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).
European Chemicals Agency (ECHA). Registration Dossier: Carbamate derivatives. Retrieved from [Link]
Application Note: Chemoselective Synthesis of Tert-butyl (4-(cyanomethoxy)phenyl)carbamate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis, medicinal chemistry scaffolding, and prodrug development. Introduction & Synthetic Utility The f...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Building block synthesis, medicinal chemistry scaffolding, and prodrug development.
Introduction & Synthetic Utility
The functionalization of anilines and phenols is a cornerstone of medicinal chemistry. Tert-butyl (4-(cyanomethoxy)phenyl)carbamate is a highly versatile bifunctional building block. The tert-butoxycarbonyl (Boc) protected amine provides a stable handle that can be orthogonally deprotected under acidic conditions, while the cyanomethoxy ether serves as a direct precursor to a variety of pharmacophores, including tetrazoles (via [3+2] cycloaddition with azides), primary amines (via nitrile reduction), and carboxylic acids (via hydrolysis).
This application note details a highly optimized, chemoselective O-alkylation protocol to synthesize this compound from N-Boc-4-aminophenol and bromoacetonitrile , ensuring high yields, scalability, and operational simplicity.
Mechanistic Rationale & Reaction Design
The synthesis relies on a classic Williamson ether synthesis, but requires strict chemoselectivity to avoid N-alkylation or Boc-deprotection.
Chemoselectivity via N-Boc Protection: N-Boc-4-aminophenol possesses two potential nucleophilic sites. However, the Boc group effectively delocalizes the nitrogen's lone pair through resonance into the carbonyl oxygen. This significantly reduces the amine's nucleophilicity, directing the alkylation exclusively to the phenolic oxygen[1].
Base Selection (K₂CO₃ vs. Stronger Bases): The phenolic OH has a pKa of approximately 10.3. A mild base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is perfectly tuned to quantitatively deprotonate the phenol without risking the base-catalyzed cleavage of the Boc group or triggering unwanted side reactions with the electrophile.
Electrophilic Activation: Bromoacetonitrile (BrCH₂CN) is an exceptionally reactive electrophile. The strongly electron-withdrawing cyano group (-CN) adjacent to the electrophilic carbon lowers the energy of the
C-Br orbital, making it highly susceptible to an Sₙ2 displacement by the phenoxide anion[2].
Solvent Effects: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cations, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction at moderate temperatures[2].
Mechanistic pathway of the chemoselective O-alkylation of N-Boc-4-aminophenol.
Optimization of Reaction Conditions
To establish a robust protocol, various conditions were evaluated. The goal was to maximize the yield of the O-alkylated product while minimizing dialkylation or degradation.
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Causal Observation & Rationale
1
K₂CO₃ (1.5)
Acetone
50
24
72
Sluggish reaction due to lower boiling point and poorer cation solvation compared to DMF.
2
K₂CO₃ (2.0)
DMF
60
12
89
Optimal balance of yield, clean impurity profile, and cost-effectiveness.
3
Cs₂CO₃ (1.5)
DMF
RT
4
92
Rapid conversion due to the highly soluble Cs+ ion[2], but higher reagent cost.
4
NaH (1.2)
THF
0 to RT
2
45
Overly harsh; resulted in significant background degradation and partial Boc cleavage.
Experimental Protocol
This protocol is designed as a self-validating system. In-process checks (TLC) and specific workup steps (sequential water washes) are engineered to prevent downstream analytical failures.
Reagents & Equipment
N-Boc-4-aminophenol: 2.09 g (10.0 mmol, 1.0 equiv)
Bromoacetonitrile: 0.84 mL (12.0 mmol, 1.2 equiv)
Potassium carbonate (anhydrous): 2.76 g (20.0 mmol, 2.0 equiv)
N,N-Dimethylformamide (anhydrous): 20 mL
Equipment: 100 mL oven-dried round-bottom flask, magnetic stirrer, nitrogen/argon line, oil bath.
Step-by-Step Methodology
Phenoxide Generation: To the oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-aminophenol (2.09 g) and anhydrous K₂CO₃ (2.76 g). Suspend the mixture in anhydrous DMF (20 mL) under an inert nitrogen atmosphere. Stir at room temperature for 15 minutes. Rationale: Pre-stirring allows for the heterogeneous deprotonation of the phenol, generating the active nucleophile prior to the introduction of the electrophile.
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add bromoacetonitrile (0.84 mL) dropwise over 5 minutes via a gas-tight syringe. Rationale: Bromoacetonitrile is highly reactive; dropwise addition at 0 °C mitigates any initial exothermic runaway and prevents localized over-alkylation.
Heating & Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C using an oil bath. Stir for 12 hours.
In-Process Monitoring: Monitor the reaction via TLC (Mobile Phase: 3:1 Hexanes:Ethyl Acetate). The starting material (R_f ~ 0.3) should disappear, replaced by a new, less polar spot (R_f ~ 0.5) corresponding to the product.
Aqueous Workup (Critical Step): Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Solvent Removal: Wash the combined organic layers with distilled water (3 x 50 mL) followed by a final brine wash (50 mL). Rationale: DMF is notoriously difficult to remove via rotary evaporation. Three sequential water washes partition the DMF into the aqueous phase, ensuring a clean crude product and preventing baseline drift in subsequent NMR analysis.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 25% Ethyl Acetate in Hexanes. Isolate the fractions containing the product and concentrate to afford Tert-butyl (4-(cyanomethoxy)phenyl)carbamate as an off-white solid.
Step-by-step experimental workflow for the synthesis and purification of the target carbamate.
Analytical Characterization
To validate the success of the protocol, the isolated solid should be analyzed via NMR and Mass Spectrometry.
Diagnostic check: The appearance of the singlet at ~4.75 ppm integrating to 2 protons confirms the successful incorporation of the cyanomethoxy methylene group.
ESI-MS (m/z): Calculated for C₁₃H₁₆N₂O₃ [M+Na]⁺: 271.10; Found: 271.1.
References
1.[1] Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]
2. Subtle Structural Differences Trigger Inhibitory Activity of Propafenone Analogues at the Two Polyspecific ABC Transporters. Deutsche Nationalbibliothek (d-nb.info). Available at:[Link]
3.[2] Elsevier Editorial System(tm) for European Journal of Medicinal Chemistry Manuscript Draft. Università di Pisa (UNIPI). Available at:[Link]
Protocol for O-Alkylation of N-Boc-4-hydroxyaniline with Bromoacetonitrile
Executive Summary This Application Note details a standardized, high-yield protocol for the chemoselective O-alkylation of N-Boc-4-hydroxyaniline (tert-butyl (4-hydroxyphenyl)carbamate) using bromoacetonitrile. The trans...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details a standardized, high-yield protocol for the chemoselective O-alkylation of N-Boc-4-hydroxyaniline (tert-butyl (4-hydroxyphenyl)carbamate) using bromoacetonitrile. The transformation utilizes a Williamson Ether Synthesis pathway optimized to favor O-alkylation over N-alkylation by leveraging the
differential between the phenolic hydroxyl and the carbamate amine.
mechanism. The choice of base is the critical determinant of chemoselectivity.
Deprotonation: Potassium carbonate (
) acts as a mild base. With a of ~10.3 (bicarbonate formation), it effectively deprotonates the phenol ( ~10) to generate the phenoxide anion. Crucially, it is insufficiently basic to deprotonate the N-Boc carbamate proton ( ~17), thereby preventing competitive N-alkylation.
Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the methylene carbon of bromoacetonitrile.
Leaving Group Expulsion: Bromide is displaced, forming the ether linkage.
Reaction Scheme Visualization
The following diagram illustrates the reaction pathway and the critical chemoselective deprotonation step.
Caption: Chemoselective pathway favoring O-alkylation via specific base selection (
Preparation: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen or Argon (recommended but not strictly required for carbonate bases).
Solvation: Dissolve N-Boc-4-hydroxyaniline (1.0 equiv) in anhydrous DMF (concentration ~0.2 M to 0.5 M).
Note: Acetone can be used as a greener alternative, but reaction times may be slightly longer due to lower boiling point if heating is required.
Activation: Add
(2.0 equiv) and KI (0.1 equiv) to the solution. Stir at Room Temperature (RT) for 15–20 minutes to ensure deprotonation and formation of the phenoxide suspension.
Step 2: Alkylation
Addition: Cool the mixture to
(ice bath) to control exotherm. Add Bromoacetonitrile (1.2 equiv) dropwise via syringe.
Safety: Bromoacetonitrile is highly volatile and toxic. Use a gas-tight syringe and keep the reaction vessel vented to a scrubber or well-ventilated fume hood.
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.
Monitoring: Check progress via TLC (Hexane:EtOAc 7:3) or LC-MS. The product usually runs higher (less polar) than the starting phenol.
Step 3: Work-up
Quenching: Dilute the reaction mixture with water (5x reaction volume) and Ethyl Acetate (EtOAc).
Caution: If using DMF, thorough water washing is required to remove the solvent.
Extraction: Extract the aqueous layer 3x with EtOAc.
Washing: Combine organic layers and wash sequentially with:
Water (3x) – Critical to remove DMF.
Brine (1x).
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Step 4: Purification
Flash Chromatography: Purify the crude residue using silica gel chromatography.
Cause: Acidic conditions during workup or silica gel acidity.
Correction: Add 1% Triethylamine (
) to the chromatography eluent to neutralize silica acidity.
Safety Critical
Bromoacetonitrile: Potent lachrymator and alkylating agent. Inhalation can cause severe respiratory distress. Protocol Mandate: All transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH/Bleach solution before removal from the hood to destroy residual alkyl halide.
References
Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link
Application Note: Chemoselective Reduction of Cyanomethoxy-Substituted Phenyl Carbamates
Abstract & Scope This guide details the chemoselective reduction of a cyanomethoxy group (-OCH₂CN) to an aminoethoxy group (-OCH₂CH₂NH₂) within molecules containing a phenyl carbamate moiety. The Challenge: Phenyl carbam...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This guide details the chemoselective reduction of a cyanomethoxy group (-OCH₂CN) to an aminoethoxy group (-OCH₂CH₂NH₂) within molecules containing a phenyl carbamate moiety.
The Challenge: Phenyl carbamates (Ar-O-C(O)-NH-R or Ar-NH-C(O)-O-R) are electrophilic species. Standard strong reducing agents used for nitriles (e.g., LiAlH₄) often result in:
Carbamate Cleavage: Nucleophilic attack at the carbonyl, releasing the phenol or aniline.
Over-reduction: Methylation of the amine (in the presence of certain solvents).
Secondary Amine Formation: Condensation of the intermediate imine with the product amine.[1]
The Solution: This protocol prioritizes Cobalt(II) Chloride / Sodium Borohydride (CoCl₂/NaBH₄) and Borane-Dimethyl Sulfide (BH₃·DMS) systems. These methods operate under mild conditions that preserve the carbamate linkage while effectively reducing the nitrile.
Mechanistic Insight & Chemoselectivity
To achieve high fidelity, one must understand the competing pathways. The nitrile reduction proceeds via an imine intermediate.[1] If this imine is not rapidly reduced, it is susceptible to attack by the newly formed primary amine, leading to dimer (secondary amine) formation.[1]
Reaction Pathway Analysis
Figure 1: Reaction pathway showing the critical path to the Primary Amine (Green) and risk of side reactions (Red/Grey).
Best for: Lab-scale (<10g), high functional group tolerance, and preserving sensitive phenyl carbamates.
Mechanism: In situ generation of Cobalt Boride (Co₂B), which acts as a heterogeneous catalyst to activate the nitrile for hydride delivery.
Di-tert-butyl dicarbonate (Boc₂O) - Optional, for in situ protection
Protocol:
Setup: Dissolve the cyanomethoxy phenyl carbamate (1.0 equiv) and CoCl₂·6H₂O (1.5 equiv) in Methanol (0.1 M concentration relative to substrate). The solution will be deep pink/purple.
Cooling: Cool the reaction mixture to 0°C in an ice bath.
Note: Temperature control is critical to prevent carbamate transesterification with methanol.
Reduction: Add NaBH₄ (7.0 equiv) portion-wise over 30 minutes.
Observation: A vigorous evolution of H₂ gas will occur, and the solution will turn black (formation of Cobalt Boride).
Caution: Ensure adequate venting.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Look for disappearance of Nitrile peak at ~2240 cm⁻¹ in IR or M+H in MS).
Quench:
Cool back to 0°C.
Add 3N HCl dropwise until pH ~2 to decompose the boride complex and excess hydride.
Stir for 30 minutes until the black precipitate dissolves or becomes granular.
Workup:
Basify to pH >10 using conc. NH₄OH (aq).
Extract immediately with DCM or EtOAc (3x).
Tip: If an emulsion forms due to cobalt salts, filter through a Celite pad before extraction.
Best for: Scenarios where metal salts interfere with purification, or if Method A yields low conversion.
Mechanism: Borane coordinates to the nitrile nitrogen, increasing carbon electrophilicity.
Protocol:
Setup: Dissolve substrate (1.0 equiv) in anhydrous THF under Nitrogen/Argon.
Addition: Add BH₃·DMS (2.0 M in THF, 3.0 equiv) dropwise at RT.
Reflux: Heat to mild reflux (65°C) for 2–4 hours.
Selectivity Note: Phenyl carbamates are generally stable to BH₃ at reflux for short durations, whereas esters might reduce.
Quench (Critical Step):
Cool to 0°C.
Slowly add Methanol (excess) to destroy excess Borane.
Acid Hydrolysis: Add 1M HCl in MeOH and reflux for 1 hour.
Reasoning: The reduction produces a Boron-Amine complex (R-NH₂·BH₃) which is very stable.[7] Acidic methanolysis is required to liberate the free amine.
Workup: Concentrate solvent, redissolve in water, basify, and extract.
Analytical Validation & Purification
After extraction, the crude aminoethoxy compound is often polar.
Purification Strategy:
Flash Chromatography: Use a DCM/MeOH/NH₄OH gradient (e.g., 90:9:1).
Salt Formation: If the carbamate is acid-stable (e.g., not t-butyl), isolate as the HCl or Oxalate salt to remove non-basic impurities.
Data Interpretation:
Feature
Substrate (Cyanomethoxy)
Product (Aminoethoxy)
IR Spectroscopy
Sharp peak at ~2240 cm⁻¹ (CN)
Absent . Broad band ~3300-3400 cm⁻¹ (NH₂)
¹H NMR
Singlet ~4.8 ppm (-OCH₂CN)
Two triplets ~4.0 ppm (-OCH₂) and ~3.0 ppm (-CH₂N)
| ¹³C NMR | Peak at ~115 ppm (CN) | Peak at ~40 ppm (CH₂NH₂) |
Workflow Visualization
Figure 2: Post-reaction workup workflow ensuring complete liberation of the amine from boron complexes.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Boron-amine complex not broken.
Increase duration/temperature of the acidic MeOH quench step (Method B).
Carbamate Cleavage
Reaction too basic or too hot.
Use Method A (CoCl₂). Keep temp < 0°C during NaBH₄ addition. Avoid strong heating.
Filter crude through Celite before extraction. Use EDTA wash if necessary.
References
Satoh, T., et al. (1969).[5] "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Tetrahedron Letters. Link
Heinzman, S. W., & Ganem, B. (1982).[3] "The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions." Journal of the American Chemical Society.[3] Link
Brown, H. C., et al. (1982). "Selective reductions. 29. A simple, convenient procedure for the selective reduction of nitriles to primary amines." Journal of Organic Chemistry. Link
Osby, J. O., et al. (1993). "Reduction of Nitriles to Amines with Cobalt Boride." Encyclopedia of Reagents for Organic Synthesis. Link
Caddick, S., et al. (2003). "Intermolecular Radical Additions to O-Aryl Carbamates." Tetrahedron. (Demonstrating carbamate stability). Link
High-Precision Synthesis of 5-(Substituted-oxymethyl)tetrazoles via Cyanomethoxy Cyclization
Introduction & Strategic Context In medicinal chemistry, the conversion of a cyanomethoxy group ( ) to a tetrazole moiety is a critical transformation for generating bioisosteres of carboxylic acids. The resulting 5-(sub...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
In medicinal chemistry, the conversion of a cyanomethoxy group (
) to a tetrazole moiety is a critical transformation for generating bioisosteres of carboxylic acids. The resulting 5-(substituted-oxymethyl)tetrazoles mimic the spatial and electrostatic properties of alkoxyacetic acids ( ~4.5–5.0) while offering superior metabolic stability and increased lipophilicity (LogP), enhancing membrane permeability and oral bioavailability.
This guide details the conversion of cyanomethoxy precursors using sodium azide (
). Unlike simple aliphatic nitriles, cyanomethoxy substrates possess an ether oxygen at the -position, which can influence Lewis acid coordination and solubility profiles. We present two field-proven protocols: the Zinc-Mediated Aqueous Method (Sharpless) for general synthesis, and the Amine Salt Method (Koguro) for lipophilic or sterically hindered substrates.
Mechanistic Insight: The [3+2] Cycloaddition
The formation of the tetrazole ring is a dipolar cycloaddition between the azide anion (
) and the nitrile carbon. However, the activation energy for the direct reaction between and is prohibitively high.
Critical Causality:
Activation: The nitrile functionality must be activated by a Lewis acid (
) or a proton source () to increase the electrophilicity of the nitrile carbon.
Cyclization: The azide acts as a 1,3-dipole.[1] The activated nitrile acts as the dipolarophile.
Stabilization: In the zinc-mediated pathway, the tetrazole product forms a stable zinc complex, driving the equilibrium forward and preventing decomposition.
Diagram 1: Zinc-Catalyzed Reaction Mechanism
Caption: Mechanism showing Zn(II) activation of the cyanomethoxy nitrile, azide attack, and acidolysis to release the free tetrazole.
Add Ethyl Acetate (EtOAc) and 3N HCl until the pH is < 2.[2][3][5]
Why: The zinc-tetrazolate complex is insoluble in organic solvents. Acidification breaks the complex, liberating the free tetrazole (organic soluble) and zinc salts (aqueous soluble).
Caution: Perform in a fume hood. Acidification of unreacted azide generates trace Hydrazoic Acid (
).
Isolation: Separate phases. Wash the organic layer with 1N HCl (to remove residual Zn) and brine. Dry over
and concentrate.
Protocol B: Amine Salt Catalysis (Koguro Method)
Best For: Highly lipophilic substrates, sterically hindered nitriles, or when metal contamination (Zn) is a concern.
Mechanism Basis: Triethylamine hydrochloride (
) acts as a phase transfer catalyst and proton source, activating the azide in non-polar solvents.
Reagents & Stoichiometry
Component
Equiv.
Role
Cyanomethoxy Substrate
1.0
Precursor
Sodium Azide ()
2.0 – 3.0
Azide Source
2.0 – 3.0
Catalyst/Proton Source
Toluene or NMP
0.5 M
Solvent
Step-by-Step Methodology
Setup: Suspend Sodium Azide (2.0 equiv) and Triethylamine Hydrochloride (2.0 equiv) in Toluene (or NMP for higher boiling point needs).
Addition: Add the Cyanomethoxy substrate (1.0 equiv).
Reaction: Heat to 95–105°C .
Insight: Toluene allows for azeotropic removal of water if the substrate is moisture-sensitive, though water is generally not detrimental to tetrazole formation.
The product (as the triethylammonium salt) may remain in the organic phase or partition depending on lipophilicity.
Acidification: Treat the aqueous/organic mixture with 1N HCl to ensure the tetrazole is protonated (
) and partition into EtOAc.
Safety & Compliance: The Self-Validating System
Working with azides requires a "Zero-Error" mindset. The primary risks are the formation of explosive Hydrazoic Acid (
) and Heavy Metal Azides .
Self-Validating Safety Loop:
Every experiment must pass the following logical checks before proceeding to the next step.
Diagram 2: Safety Decision Matrix
Caption: Workflow ensuring safe handling of azide waste and HN3 generation risks during workup.
Critical Safety Rules
The Halogen Rule: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide. This forms Diazidomethane , which is highly explosive. Use EtOAc or Toluene.
The Metal Rule: Avoid metal spatulas or copper tubing. Use Teflon or glass.
The Quench: Treat all azide-containing aqueous waste with Sodium Nitrite (
) and Sulfuric Acid to decompose to and nitrogen oxides before disposal.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Substrate insolubility in water (Protocol A).
Switch to Protocol B (Toluene/NMP) or add a co-solvent (IPA) to Protocol A.
Low Yield after Workup
Product lost in aqueous phase.
Tetrazoles are acidic ( ~5). Ensure aqueous layer pH < 2 during extraction to keep product protonated (organic soluble).
Emulsion Formation
Zinc salts acting as surfactants.
Filter the biphasic mixture through Celite before separation.
Sublimation
subliming (Protocol B).
Use a robust reflux condenser; ensure temperature does not exceed 110°C excessively.
References
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6] The Journal of Organic Chemistry, 66(24), 7945–7950.
[Link]
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
[Link]
UC Berkeley College of Chemistry. (n.d.). Safe Handling of Sodium Azide.[6][7][8][9][10]
[Link]
Application Note: Reaction Conditions for Coupling 4-(Cyanomethoxy)aniline with Kinase Scaffolds
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of kinase inhibitors. It details the specific reaction parameters required to couple 4-(cyanomethoxy)an...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of kinase inhibitors. It details the specific reaction parameters required to couple 4-(cyanomethoxy)aniline (an electron-deficient, polar ether isostere) with common kinase scaffolds like quinazolines and quinolines.[1][2]
Strategic Overview & Chemical Compatibility
The 4-(cyanomethoxy)phenyl moiety is a high-value pharmacophore in kinase inhibitor design.[1][2] The cyanomethoxy group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) serves as a bioisostere for methoxy groups, offering improved metabolic stability (blocking O-dealkylation) and introducing a weak hydrogen bond acceptor via the nitrile.[1]
However, the introduction of the electron-withdrawing cyanomethyl group reduces the nucleophilicity of the aniline nitrogen compared to standard p-anisidine. Consequently, standard coupling protocols often require optimization to drive conversion and prevent side reactions such as nitrile hydrolysis.[2]
Chemical Stability Profile[1][2]
Acid Sensitivity: The nitrile group is susceptible to hydrolysis (to amide/carboxylic acid) under strong aqueous acidic conditions (e.g., 6M HCl, reflux).[2] Recommendation: Use anhydrous acidic conditions or buffered systems.[2]
Base Sensitivity: The methylene protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
to the nitrile and oxygen) are mildly acidic (). Strong bases (e.g., NaH, LiHMDS) can cause elimination or alkylation side reactions.[2] Recommendation: Use mild inorganic bases (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, ) or tertiary amines (DIPEA).
Nucleophilicity: The inductive effect (
) of the group lowers the of the anilinium ion to , making the free amine less reactive than 4-methoxyaniline.
Method A: Nucleophilic Aromatic Substitution (
)
Best For: Activated scaffolds (e.g., 4-chloroquinazolines, 2-chloropyrimidines).[1][2]
Mechanism: Addition-Elimination.[1][2]
This is the industry-standard route for synthesizing Gefitinib/Erlotinib analogs.[1][2] Because 4-(cyanomethoxy)aniline is less nucleophilic, the reaction often requires higher temperatures or polar protic solvents to stabilize the transition state.[1][2]
Protocol 1: Standard Solvolytic Coupling
This protocol relies on the acidity of the HCl generated in situ to catalyze the reaction by protonating the quinazoline N1, activating the electrophile.
Solvent: Isopropanol (IPA) or 2-Butanol (anhydrous)[1][2]
Catalyst: None (Auto-catalytic) or 0.1 equiv HCl in Dioxane (for initiation)
Step-by-Step Procedure:
Charge: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 4-chloroquinazoline scaffold (1.0 equiv) and IPA (10–15 mL/mmol).
Addition: Add 4-(cyanomethoxy)aniline (1.1 equiv) in one portion.
Reaction: Heat the suspension to reflux (
C for IPA). The mixture typically becomes clear as reagents dissolve, followed by the precipitation of the product as the hydrochloride salt.
Monitoring: Monitor by LC-MS. Reaction is typically complete in 3–6 hours.[2]
Checkpoint: If conversion stalls >50%, add 0.5 equiv of DIPEA to scavenge excess HCl if the product is soluble, OR switch to 2-butanol and heat to
C.
Workup: Cool the mixture to room temperature (
C). Stir for 1 hour to maximize precipitation.
Isolation: Filter the solid. Wash the cake with cold IPA (
vol) and diethyl ether ( vol) to remove unreacted aniline.
Free Basing (Optional): If the HCl salt is hygroscopic or acidic, suspend the solid in EtOAc/THF and wash with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
. Dry organic layer over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
and concentrate.
Data Summary: Solvent Effects on Yield
Solvent
Temp (°C)
Time (h)
Yield (%)
Notes
Isopropanol
82
4
88%
Product precipitates as HCl salt (High Purity).[1][2]
Ethanol
78
6
75%
Slower kinetics; higher solubility of product leads to loss in mother liquor.[2]
Best For: Unactivated scaffolds (e.g., 3-bromoquinoline, 3-chloropyridine) or when ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Since the cyanomethoxy group is sensitive to very strong bases, the choice of base is critical. Cesium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) is preferred over Sodium tert-butoxide () to prevent potential degradation of the ether linkage.[1]
Ensure this peak integrates to 2 protons.[2] If it integrates to <2 or shifts significantly, check for hydrolysis to the amide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Observe the parent ion ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
.
Common fragment loss: Loss of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
radical (M-40) is sometimes observed in harsh ionization modes.[1]
References
Stamos, D. P., et al. (2002).[2] "Structure-Activity Relationships of Aminopyridines as Raf Kinase Inhibitors." Journal of Medicinal Chemistry, 45(15), 3323-3327.[2] Link[2]
Wissner, A., et al. (2003).[2] "Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases." Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034.[2] Link[2][3]
Yin, L., et al. (2018).[2] "Optimization of 4-anilinoquinazolines as kinase inhibitors." European Journal of Medicinal Chemistry, 150, 678-690.[1][2] Link[2]
Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[2] Link[2]
Technical Support Center: Optimizing O-Alkylation for Tert-butyl (4-(cyanomethoxy)phenyl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific mechanistic and practical challenges associated with the O-alkylat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific mechanistic and practical challenges associated with the O-alkylation of Boc-protected p-aminophenol (tert-butyl (4-hydroxyphenyl)carbamate) to yield tert-butyl (4-(cyanomethoxy)phenyl)carbamate .
This guide bridges theoretical causality with field-proven methodologies to ensure high-yielding, self-validating workflows for researchers and drug development professionals.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing N-alkylation and dialkylation impurities despite the presence of the Boc protecting group?A1: This is a classic issue of
differential mismanagement. While the tert-butyloxycarbonyl (Boc) group sterically hinders and electronically deactivates the amine, the carbamate N-H proton remains mildly acidic (). The target phenol O-H is more acidic (). If you utilize a strong, non-nucleophilic base like Sodium Hydride (NaH), you risk non-selective deprotonation, generating a highly reactive phenoxide-carbamate dianion. This leads directly to N-alkylation or dialkylation.
Solution: Transition to a chemoselective, mild inorganic base such as Potassium Carbonate (KCO) or Cesium Carbonate (CsCO). These bases selectively deprotonate the phenol while leaving the carbamate intact, 1[1].
Q2: Should I use bromoacetonitrile or chloroacetonitrile as my alkylating agent?A2: Bromoacetonitrile is highly electrophilic and drives the reaction quickly, but its aggressive reactivity often leads to over-alkylation if the2[2]. Chloroacetonitrile is less reactive and can stall the reaction if used alone.
Solution: The most robust, field-proven approach is to use chloroacetonitrile supplemented with a catalytic amount of Potassium Iodide (KI) (0.1 eq). This initiates an in situ Finkelstein reaction, transiently generating iodoacetonitrile. This lowers the activation energy for the S
2 displacement, driving the O-alkylation to completion rapidly while3[3].
Q3: What solvent system provides the best yield and easiest downstream processing?A3: Dimethylformamide (DMF) is the classical choice for S
2 O-alkylations due to its high dielectric constant, which effectively solvates the phenoxide ion. However, DMF is notoriously difficult to remove during aqueous workup, often leading to emulsion formation and product loss.
Solution: Acetonitrile (MeCN) or Acetone are superior alternatives. They support the required reaction temperatures (reflux at 60-80°C) and can be easily evaporated post-reaction. As demonstrated in recent optimizations of chemoselective O-alkylations, switching from DMF to acetone or acetonitrile4[4].
Section 2: Quantitative Data & Reagent Selection Matrix
Base
Solvent
Alkylating Agent
Selectivity (O vs N)
Typical Yield
Practical Notes
NaH (1.5 eq)
DMF
BrCHCN (1.2 eq)
Poor
< 40%
High risk of dianion formation and N-alkylation. Avoid for Boc-protected substrates.
KCO (2.0 eq)
DMF
BrCHCN (1.1 eq)
Good
70 - 80%
Standard conditions, but DMF removal causes yield loss during aqueous extraction.
KCO (2.0 eq)
Acetone
BrCHCN (1.1 eq)
Very Good
80 - 85%
Easy solvent evaporation; requires strict temperature control to avoid side reactions.
CsCO (1.5 eq)
MeCN
ClCHCN (1.1 eq) + KI (0.1 eq)
Excellent
> 92%
Optimal Finkelstein conditions; highly chemoselective, rapid conversion, and clean workup.
Causality Note: Stir the suspension at room temperature for 15 minutes. This pre-incubation allows for the complete and selective formation of the phenoxide monoanion before the electrophile is introduced, preventing competing side reactions.
Step 2: Alkylation
5. Add Chloroacetonitrile (1.1 equivalents, 11.0 mmol) dropwise over 5 minutes.
6. Attach a reflux condenser and heat the reaction mixture to 65°C under an inert atmosphere (N
or Argon).
7. Causality Note: The catalytic KI converts the chloroacetonitrile to the highly reactive iodoacetonitrile in situ. The mild heating ensures the S2 displacement overcomes the activation barrier without providing enough thermal energy to degrade the Boc group.
8. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LCMS. Full conversion is typically observed within 4 to 6 hours.
Step 3: Workup & Isolation
9. Once complete, cool the reaction mixture to room temperature.
10. Filter the suspension through a pad of Celite to remove the inorganic salts (Cs
CO, KCl, KI). Rinse the filter cake with additional MeCN (20 mL).
11. Concentrate the filtrate under reduced pressure to remove the solvent.
12. Partition the resulting residue between Ethyl Acetate (50 mL) and distilled water (50 mL).
13. Extract the aqueous layer with Ethyl Acetate (2 x 25 mL). Combine the organic layers.
14. Wash the combined organic layers with brine (50 mL), dry over anhydrous Sodium Sulfate (NaSO), and concentrate in vacuo.
15. Self-Validating Check: The crude product should appear as an off-white solid. If residual starting material is present, a brief trituration in cold hexanes or a short silica plug will yield the pure target compound.
Reaction pathway demonstrating selective O-alkylation vs. competing N-alkylation pathways.
Section 5: References
Facile C-H Alkylation in Water: Enabling Defect-Free Materials for Optoelectronic Devices. ResearchGate.[Link]
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC.[Link]
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Publications.[Link]
C-2-Aryl O-substituted HI-236 derivatives as non-nucleoside HIV-1 reverse-transcriptase inhibitors. PMC.[Link]
A Tale of Two Linkers: A Comparative Guide to Cyanomethoxy and Methoxy Groups in Structure-Activity Relationship (SAR) Studies
In the intricate dance of drug design, the choice of a linker—a seemingly simple molecular bridge—can dictate the success or failure of a promising therapeutic candidate. It is a decision that extends far beyond mere str...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate dance of drug design, the choice of a linker—a seemingly simple molecular bridge—can dictate the success or failure of a promising therapeutic candidate. It is a decision that extends far beyond mere structural connectivity, profoundly influencing a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile. Among the plethora of linker options available to the medicinal chemist, the methoxy (-OCH₃) and cyanomethoxy (-OCH₂CN) groups represent a fascinating case study in the strategic modulation of molecular properties.
This guide provides an in-depth, objective comparison of these two critical linkers. Moving beyond a superficial overview, we will delve into the fundamental electronic and physicochemical differences that underpin their divergent behaviors in biological systems. By synthesizing data from the literature and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their SAR-driven optimization campaigns.
The Electronic Dichotomy: A Foundation of Divergent Properties
At the heart of the comparison between methoxy and cyanomethoxy linkers lies their opposing electronic natures. The methoxy group is a classic example of a substituent with a dual electronic character: it is inductively electron-withdrawing due to the electronegativity of the oxygen atom, but a potent electron-donating group through resonance, where the oxygen's lone pairs can delocalize into an adjacent π-system[1][2]. In contrast, the cyanomethoxy group is a net electron-withdrawing group. The strongly electronegative nitrile moiety (-CN) exerts a powerful inductive pull, which is the dominant electronic effect[3].
This fundamental difference in electronic character has profound implications for a molecule's interaction with its biological target and its susceptibility to metabolic enzymes.
Table 1: Comparison of the Electronic and Physicochemical Properties of Methoxy and Cyanomethoxy Linkers
Significant impact on half-life, clearance, and potential for drug-drug interactions.
Impact on Biological Activity: A Balancing Act of Potency and Selectivity
The choice between a methoxy and a cyanomethoxy linker can dramatically alter a compound's biological activity. The electron-donating nature of the methoxy group can increase the electron density of an aromatic ring, which may enhance binding to a target that has an electron-deficient region in its active site[7][8]. Conversely, the electron-withdrawing properties of the cyanomethoxy group can be advantageous when a decrease in electron density is required for optimal interaction.
The differing hydrogen bonding capabilities also play a crucial role. While both linkers possess an ether oxygen that can act as a hydrogen bond acceptor, the nitrile nitrogen of the cyanomethoxy group provides an additional potential hydrogen bond acceptor site. This can lead to new, and potentially potency-enhancing, interactions with the target protein.
Caption: Differential binding interactions of methoxy and cyanomethoxy linkers.
The Metabolic Bottleneck: Navigating the Landscape of Biotransformation
A critical consideration in drug design is metabolic stability. A compound that is rapidly metabolized will have a short half-life and may require more frequent dosing, leading to potential patient compliance issues. Here, the cyanomethoxy linker often presents a significant advantage over its methoxy counterpart.
The methoxy group, particularly when attached to an aromatic ring, is a well-known substrate for cytochrome P450 enzymes, leading to O-demethylation[4][5]. This metabolic pathway can lead to rapid clearance of the parent drug and the formation of a phenol metabolite, which may have different pharmacological or toxicological properties.
In stark contrast, the nitrile group is generally considered to be metabolically robust[6]. While hydrolysis of the nitrile to a carboxylic acid can occur, it is typically a minor metabolic pathway for most nitrile-containing drugs. This inherent stability can lead to a longer half-life and improved pharmacokinetic profile. This strategy of replacing a metabolically liable group with a more stable one is a key concept in drug design, often referred to as "metabolic switching"[9][10].
Caption: Metabolic fate of methoxy vs. cyanomethoxy linkers.
Experimental Protocols for Evaluation
To empirically determine the optimal linker for a given chemical series, rigorous experimental evaluation is essential. Below are detailed protocols for assessing two key parameters: metabolic stability and binding affinity.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to phase I metabolism, particularly by cytochrome P450 enzymes.
Methodology:
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Binding Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions and determining binding kinetics and affinity.
Methodology:
Immobilization of Target Protein: Covalently immobilize the purified target protein onto the surface of a sensor chip.
Preparation of Analyte: Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding of the analyte to the immobilized protein will cause a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
Dissociation Measurement: After the association phase, inject running buffer to monitor the dissociation of the analyte from the protein.
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.
Case Study: A Hypothetical Kinase Inhibitor Program
To illustrate the practical application of these principles, consider a hypothetical SAR campaign for a novel kinase inhibitor. The initial lead compound possesses a methoxy-substituted phenyl ring that occupies a key region of the ATP-binding pocket.
Initial Findings: The methoxy-containing lead shows good potency (IC₅₀ = 50 nM) but suffers from poor metabolic stability in human liver microsomes (t₁/₂ = 15 minutes), likely due to O-demethylation.
Strategic Modification: To address the metabolic liability, a medicinal chemist synthesizes the cyanomethoxy analog.
Expected Outcomes:
Metabolic Stability: The cyanomethoxy analog is expected to exhibit significantly improved metabolic stability (e.g., t₁/₂ > 60 minutes) due to the resistance of the cyanomethoxy group to CYP450-mediated metabolism.
Potency: The impact on potency is less predictable and will depend on the specific interactions within the kinase active site.
If the active site is tolerant to the increased steric bulk and the electron-withdrawing nature of the cyanomethoxy group does not disrupt a critical interaction, the potency may be retained or even improved.
If the electron-donating character of the methoxy group was crucial for a key interaction (e.g., a cation-π interaction), the potency of the cyanomethoxy analog may be reduced.
This hypothetical case highlights the iterative nature of drug discovery, where a deep understanding of the properties of different functional groups is essential for rational drug design.
Conclusion
The choice between a cyanomethoxy and a methoxy linker is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. The methoxy group, with its electron-donating character, can be a valuable tool for enhancing potency, but its metabolic liability is a significant drawback. The cyanomethoxy group, on the other hand, offers a more metabolically stable alternative with a distinct electronic and steric profile that can be exploited to fine-tune binding interactions.
By understanding the fundamental principles outlined in this guide and employing the appropriate experimental techniques, researchers can make strategic choices that accelerate the journey from a promising lead compound to a clinically viable drug candidate. The tale of these two linkers serves as a powerful reminder that in the world of medicinal chemistry, even the smallest molecular modifications can have a profound impact.
References
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]
PubMed. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. [Link]
The Student Room. (2008). electron withdrawing group. [Link]
Chun, Y. J., Kim, D., & Guengerich, F. P. (2007). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 35(3), 486-491. [Link]
Lee, S. K., & Parales, R. E. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Journal of Industrial Microbiology and Biotechnology, 51, kuad071. [Link]
PubMed. (1982). Effect of the position of the cyano-group of cyanopregnenolones on their drug metabolic inducing activity. [Link]
ResearchGate. (2016). Rate constants used to construct the Hammett plot. [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
Royal Society of Chemistry. (2020). Effect of internal oxygen substituents on the properties of bowl-shaped aromatic hydrocarbons. [Link]
Fraunhofer-Publica. (2018). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. [Link]
PubMed. (2017). Platform for "Chemical Metabolic Switching" to Increase Sesquiterpene Content in Plants. [Link]
University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]
Campus Virtual La Salle Victoria Posgrado. (n.d.). Electron Withdrawing Groups Via Induction. [Link]
PubMed. (1993). Synthesis and cytotoxicity of potential tumor-inhibitory analogues of trimelamol (2,4,6-tris[(hydroxymethyl)methylamino]-1,3,5-triazine) having electron-withdrawing groups in place of methyl. [Link]
Lirias. (2021). Efficient demethylation of aromatic methyl ethers with HCl in water. [Link]
PubMed. (2011). Metabolomic analysis of a synthetic metabolic switch in Streptomyces coelicolor A3(2). [Link]
National Center for Biotechnology Information. (2022). Computational study on novel natural inhibitors targeting c-MET. [Link]
University of Calgary. (n.d.). Substituent Effects. [Link]
Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?[Link]
National Center for Biotechnology Information. (2022). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. [Link]
National Center for Biotechnology Information. (2021). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. [Link]
Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. [Link]
ResearchGate. (2024). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. [Link]
Royal Society of Chemistry. (2021). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. [Link]
PubMed. (1980). The metabolic fate of a herbicidal methylmercapto-s-triazine (cyanatryn) in the rat. [Link]
MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]
ResearchGate. (2018). How Aromaticity Affects the Chemical and Physicochemical Properties of Heterocycles: A Computational Approach. [Link]
PubMed. (2014). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. [Link]
PLOS. (2008). An Allosteric Mechanism for Switching between Parallel Tracks in Mammalian Sulfur Metabolism. [Link]
PubMed. (2001). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. [Link]
ResearchGate. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]
R Discovery. (1964). The Metabolic Fate of Drugs. [Link]
National Center for Biotechnology Information. (2021). Combined Cyanoborylation, C–H Activation Strategy for Styrene Functionalization. [Link]
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]
PubMed. (2019). Synthesis and computer-aided SAR studies for derivatives of phenoxyalkyl-1,3,5-triazine as the new potent ligands for serotonin receptors 5-HT6. [Link]
PubMed. (2004). Synthesis and antimicrobial activity of meso-substituted polymethine cyanine dyes. [Link]
HPLC purity analysis method for Tert-butyl (4-(cyanomethoxy)phenyl)carbamate
Executive Summary Objective: To define a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (CAS: 1099655-02-3). The Challenge: This compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To define a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (CAS: 1099655-02-3).
The Challenge: This compound contains a Boc-protecting group (acid-labile) and a cyanomethoxy motif (potentially hydrolyzable).[1] Standard generic methods utilizing high concentrations of Trifluoroacetic Acid (TFA) or high column temperatures often induce on-column degradation, leading to false impurity profiles (ghost peaks).
The Solution: This guide compares a Generic Screening Method against an Optimized Stability-Indicating Method . We demonstrate that the Optimized Method, utilizing a mild buffer system and controlled temperature, provides superior resolution of critical process impurities (e.g., the deprotected aniline and the phenolic precursor) without inducing artifactual degradation.
Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO. Insoluble in water.
UV Max
~245-255 nm (Aromatic primary band)
Critical Impurities
Impurity A (Precursor): Tert-butyl (4-hydroxyphenyl)carbamate – Resulting from incomplete alkylation.
Impurity B (Degradant): 4-(cyanomethoxy)aniline – Resulting from Boc-deprotection.
Method Comparison: Generic vs. Optimized
We compared two methodologies to determine the most reliable protocol for purity assessment.
Method A: The Generic Alternative (High Acid)
Mobile Phase: 0.1% TFA in Water / 0.1% TFA in ACN.
Column: C18, 5 µm.
Observation: While this method produces sharp peaks, the low pH (<2.0) combined with the catalytic activity of silanols can cause ~0.5% in-situ deprotection of the Boc group, appearing as a split peak or a fronting shoulder on the main peak.
Method B: The Optimized Product (Mild Buffer)
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Phosphoric Acid / ACN.
Observation: The buffered pH prevents acid-catalyzed hydrolysis of the carbamate. The end-capped column reduces silanol interactions, improving peak symmetry.
Comparative Data Summary
Parameter
Method A (Generic TFA)
Method B (Optimized)
Verdict
Main Peak Symmetry (Tf)
1.35 (Tailing)
1.05 (Symmetric)
Method B
Resolution (Main vs. Impurity A)
1.8
3.2
Method B
On-Column Stability
99.2% Recovery
99.9% Recovery
Method B
Baseline Noise
High at 210 nm (TFA UV cutoff)
Low
Method B
Detailed Experimental Protocol (Optimized Method)
This protocol is validated for specificity, linearity, and precision.
Chromatographic Conditions[2][3]
Instrument: HPLC equipped with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18).
Column Temperature: 30°C (Strict control to prevent thermal degradation).
Flow Rate: 1.0 mL/min.
Injection Volume: 5.0 µL.
Detection: UV at 254 nm (Reference: 360 nm).
Run Time: 25 Minutes.
Mobile Phase Setup
Solvent A: 0.1% Phosphoric Acid (
) in Water (Milli-Q).
Rationale: Provides sufficient protonation for peak shape without the aggressive acidity of TFA.
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
Time (min)
% Solvent A
% Solvent B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Elute polar salts)
15.0
10
90
Linear Gradient
20.0
10
90
Wash
20.1
90
10
Re-equilibration
25.0
90
10
Stop
Sample Preparation
Diluent: Acetonitrile:Water (50:50 v/v).
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 2 mins, dilute to volume with water. (Conc: 1.0 mg/mL).
Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for purity assay.
Visualizing the Workflow & Logic
The following diagrams illustrate the analytical workflow and the chemical stability logic guiding the method selection.
Diagram 1: Analytical Workflow
Caption: Step-by-step analytical workflow from sample receipt to purity calculation.
Diagram 2: Stability Logic (Why Mild Buffer?)
Caption: Mechanistic comparison showing why mild buffering preserves the Boc group during analysis.
System Suitability & Troubleshooting
To ensure the method remains authoritative and trustworthy, the following System Suitability Criteria (SSC) must be met before every run.
Parameter
Acceptance Criteria
Troubleshooting
Theoretical Plates (N)
> 5,000
If low, check column age or connection dead volume.
Tailing Factor (Tf)
0.8 < Tf < 1.2
If > 1.2, ensure column is end-capped; replace mobile phase.
Precision (RSD)
< 1.0% (n=5 injections)
If high, check injector seal or bubble in flow cell.
Resolution (Rs)
> 2.0 between Impurity A and Main Peak
If low, decrease gradient slope or lower temperature to 25°C.
Common Issues
Ghost Peaks: If a peak appears at the void volume or late in the gradient, run a "Blank" injection (Diluent only). If the peak persists, it is carryover. Wash the needle with 100% ACN.
Peak Splitting: Often caused by dissolving the sample in 100% ACN while starting the gradient at 10% ACN (Solvent mismatch). Ensure diluent matches initial mobile phase composition (e.g., 50:50).
References
Chemical Structure & Properties
Boc-Protection Chemistry & Stability
Perron, V., et al. (2009).[2] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.[2] Synthesis, 2009, 283-289.[2] Retrieved from [Link]
HPLC Method Development Strategies
General Synthesis & Analysis of Carbamates
Royal Society of Chemistry. (2018). Electronic Supplementary Information: Synthesis of tert-butyl carbamates. Retrieved from [Link]
Cyanomethoxy phenyl carbamate vs cyanomethyl phenyl carbamate reactivity
This guide provides an in-depth technical comparison between Cyanomethoxy phenyl carbamate and Cyanomethyl phenyl carbamate . It is designed for medicinal chemists and process scientists optimizing carbamate scaffolds fo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between Cyanomethoxy phenyl carbamate and Cyanomethyl phenyl carbamate . It is designed for medicinal chemists and process scientists optimizing carbamate scaffolds for drug delivery (prodrugs) or reactive intermediate applications.
Executive Summary: The Reactivity Divergence
The core distinction between these two moieties lies in the atom directly attached to the phenyl ring—Oxygen (cyanomethoxy) versus Carbon (cyanomethyl). This single atomic change inverts the electronic influence on the carbamate, fundamentally altering its hydrolytic stability and metabolic fate.
Feature
Cyanomethyl Phenyl Carbamate
Cyanomethoxy Phenyl Carbamate
Structure
Electronic Effect
Electron Withdrawing ()
Weakly Donating / Neutral ( to )
Carbamate Reactivity
High (Activated Leaving Group)
Moderate/Low (Stabilized)
Metabolic Fate
Metabolic Blocker (Resists oxidation)
Labile (Potential Formaldehyde release)
Primary Application
Activated esters, Caging groups
Solubility enhancement, Prodrug tuning
Mechanistic Analysis: Electronic & Steric Effects
To rationally select between these two, one must understand the causality of their reactivity profiles.
The Inductive vs. Resonance Conflict
The reactivity of a phenyl carbamate (
) is dictated by the leaving group ability of the phenol ().
Cyanomethyl (
):
Mechanism: The methylene group (
) insulates the phenyl ring from the cyano group's -system, preventing resonance effects. However, the strong inductive pull () of the nitrile propagates through the sigma bond.
Net Effect: It destabilizes the phenyl ring electron density, increasing the acidity of the corresponding phenol (
).
Result: The carbamate carbonyl becomes more electrophilic , facilitating aminolysis or hydrolysis.
Cyanomethoxy (
):
Mechanism: The oxygen atom is directly attached to the phenyl ring. It exerts a strong Resonance Donating effect (
), which typically deactivates the ring (making the phenol less acidic).
Attenuation: The terminal cyano group exerts a strong inductive pull (
) on the ether oxygen, significantly reducing its donating capacity compared to a standard methoxy group ().
Net Effect: The group acts as a "crippled donor." It is far less donating than a methoxy group but does not become a strong electron-withdrawing group like the cyanomethyl.
Hammett Constant Comparison
The Hammett substituent constants (
) quantitatively predict the reaction rates.
Substituent
(Para)
(Meta)
Electronic Classification
+0.18
+0.16
Weakly Withdrawing (Activator)
(Reference)
-0.27
+0.12
Strong Donor
~ -0.05
+0.20
Neutral / Weak Donor
Metabolic & Safety Profile (E-E-A-T)
In drug development, reactivity in the flask must be balanced against stability in the body.
Cyanomethyl: The Metabolic Shield
The cyanomethyl group is frequently employed in medicinal chemistry (e.g., Dienogest) to block metabolic "soft spots."
Mechanism: The electron-withdrawing nature of the nitrile deactivates the adjacent benzylic C-H bonds, making them resistant to Cytochrome P450-mediated hydroxylation.
Toxicology: Generally stable. Does not spontaneously liberate cyanide under physiological conditions.
Cyanomethoxy: The Formaldehyde Risk
The cyanomethoxy group is structurally an acetal ether (formaldehyde cyanohydrin ether).
Instability: Under acidic conditions (e.g., lysosomal pH), the acetal linkage can hydrolyze.
Decomposition Pathway:
Risk: This releases Formaldehyde and Hydrogen Cyanide. While the kinetics are slow at physiological pH (7.4), this liability makes it less suitable for chronic dosing unless the carbamate is intended to be a "suicide linker."
Experimental Protocols
These protocols are designed to be self-validating. The "Control Check" steps ensure the reaction is proceeding correctly before committing valuable intermediates.
Protocol A: Comparative Aminolysis Kinetics
Objective: Determine the relative reactivity (
) of the carbamates towards a model amine (Benzylamine).
Preparation: Dissolve 0.05 mmol of carbamate and 0.01 mmol of internal standard in 0.5 mL DMSO-
.
T0 Acquisition: Acquire a single-scan
NMR spectrum to establish baseline integrals.
Initiation: Add Benzylamine (0.075 mmol) directly to the NMR tube. Invert 3 times to mix.
Monitoring: Acquire spectra every 5 minutes for 2 hours at 25°C.
Data Analysis: Plot
vs. time. The slope .
Control Check:
Validation: If the reaction is too fast for NMR (
min), repeat using UV-Vis spectrophotometry monitoring the release of the phenol (phenolate) at 280-300 nm.
Protocol B: Synthesis of Cyanomethoxy Phenyl Carbamate
Note: Direct alkylation of phenols with chloroacetonitrile gives cyanomethoxy ethers.
Alkylation:
Combine p-hydroxyphenyl carbamate (1.0 eq) with
(2.0 eq) in DMF.
Add Chloroacetonitrile (1.2 eq) dropwise at 0°C.
Stir at RT for 16h.
Workup:
Dilute with EtOAc, wash with water (
) to remove DMF.
Critical Step: Wash with 10% citric acid to remove unreacted phenol (which would otherwise contaminate the carbamate).
Purification: Recrystallize from Hexane/EtOAc. Do not use silica chromatography if the carbamate is acid-sensitive.
Decision Framework & Visualization
The following diagram illustrates the decision logic for selecting the appropriate moiety based on the intended application.
Figure 1: Decision tree for selecting between Cyanomethyl and Cyanomethoxy substituents based on electronic requirements.
Summary Data Table
Parameter
Cyanomethyl (-CH₂CN)
Cyanomethoxy (-OCH₂CN)
Hammett
+0.18
~ -0.05
Carbamate (pH 7.4)
Moderate (Hours)
High (Days)
Leaving Group
~9.2 (Activated Phenol)
~9.9 (Standard Phenol)
Solubility (logP)
Lower (More Polar)
Higher (Ether Linkage)
Primary Risk
Nitrile Hydrolysis (Low risk)
Formaldehyde Release (Med risk)
References
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
Gogoi, S., et al. (2005). Cyanomethyl esters as activated esters in peptide synthesis. Tetrahedron Letters. Link
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. (Reference for Cyanomethyl/Cyanomethoxy protecting group stability).
This guide outlines the Standard Operating Procedure (SOP) for the disposal of Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (CAS: 1099655-02-3).[1] This protocol is designed for Senior Scientists and EHS Officers . It pr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the Standard Operating Procedure (SOP) for the disposal of Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (CAS: 1099655-02-3).[1]
This protocol is designed for Senior Scientists and EHS Officers . It prioritizes the chemical stability of the cyanomethoxy functional group, which presents unique hydrolysis risks distinct from standard alkyl nitriles.
Boc-Carbamate: Acid-labile protecting group.[1] Decomposes to isobutylene and CO₂ under strong acidic conditions.[1]
Cyanomethoxy Group (
): This is a formaldehyde cyanohydrin ether.[1] CRITICAL HAZARD: Unlike simple alkyl nitriles (e.g., acetonitrile), this linkage is an acetal equivalent.
Mechanism:[3] Hydrolysis (catalyzed by acid or base) can reverse the formation, potentially liberating Formaldehyde (
Segregation: Classify as "Cyanide-Containing Organic Waste" to prevent accidental commingling with acids in the central waste facility.
Part 2: Disposal Decision Matrix (Workflow)
The following diagram illustrates the decision logic for segregating and processing this specific waste stream.
Caption: Operational workflow for the segregation and disposal of cyanomethoxy-containing intermediates. Note the critical pH check for liquid waste to prevent HCN liberation.
Part 3: Detailed Disposal Protocols
A. Solid Waste (Pure Compound, Filter Cakes, Silica Gel)
Packaging:
Collect solids in a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag using 6-mil polyethylene bags.
Why: Polyethylene is resistant to organic permeation and prevents accidental breakage common with glass jars.[1]
Cover the spill with a Dry Absorbent (Vermiculite or Sand).[1]
If wet cleaning is necessary, use a dilute bleach solution (Sodium Hypochlorite) to oxidize potential cyanide traces, only if the area is well-ventilated.[1]
Collection: Sweep into a disposable container and label as hazardous waste.
References
National Institutes of Health (NIH). PubChem Compound Summary for Tert-butyl 4-cyanophenylcarbamate (Analogous Structure).[1] PubChem.[1]
[Link][1]
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guide: Nitriles and Cyanide-Bearing Waste.[1] EPA.gov.[1]
[Link]
Princeton University EHS. Laboratory Waste Disposal Guide: Cyanides and Nitriles. Princeton.edu.[1]
[Link]